molecular formula C27H35N5O5S2 B2681294 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 899361-99-0

4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2681294
CAS No.: 899361-99-0
M. Wt: 573.73
InChI Key: HQOADJDXZQQPQN-UHFFFAOYSA-N
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Description

The compound 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative characterized by a benzamide core substituted with two sulfamoyl groups. One sulfamoyl group bears dibutyl substituents, while the other is linked to a 4,6-dimethylpyrimidin-2-yl moiety. The 4,6-dimethylpyrimidine group is a recurring motif in sulfonamide drugs, often associated with antimicrobial or anticancer activity, as seen in sulfadimerazine derivatives .

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O5S2/c1-5-7-17-32(18-8-6-2)39(36,37)25-13-9-22(10-14-25)26(33)30-23-11-15-24(16-12-23)38(34,35)31-27-28-20(3)19-21(4)29-27/h9-16,19H,5-8,17-18H2,1-4H3,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOADJDXZQQPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(dibutylsulfamoyl)benzoic acid with 4,6-dimethylpyrimidine-2-amine under suitable conditions to form the desired product . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites . This can disrupt biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / CAS / Source Substituents on Sulfamoyl Groups Pyrimidine Substitution Molecular Weight Key Properties
4-(Dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (Target) Dibutyl (linear C4 chains) 4,6-dimethyl ~557.68 (calc.) High lipophilicity due to dibutyl groups; potential enhanced membrane permeability
4-[Butyl(ethyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (899361-98-9) Butyl-ethyl (mixed alkyl) 4,6-dimethyl 545.67 Reduced steric bulk compared to dibutyl; may alter binding kinetics
4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (868212-53-7) Bis(2-methylpropyl) (branched C4 chains) 4-methyl N/A Increased steric hindrance; 4-methylpyrimidine reduces electronic effects
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide (289629-99-8) Fluorine on benzamide (no sulfamoyl substituent) 4,6-dimethyl 400.43 Lower molecular weight; predicted pKa = 7.16; altered solubility
4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (899362-00-6) Cyclohexyl-methyl (bulky, lipophilic) 4,6-dimethyl 557.68 Enhanced lipophilicity; potential for prolonged metabolic stability
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl)Phenyl)-2-Phenoxyacetamide (312743-82-1) Acetamide core (no benzamide) 4,6-dimethyl 412.46 Smaller molecular size; phenoxy group may influence hydrogen bonding

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Dibutyl vs. Branched/Bulkier Groups: The dibutyl substituent in the target compound provides linear alkyl chains, balancing lipophilicity and flexibility.
  • Halogenation : Fluorination (CAS 289629-99-8) decreases molecular weight and increases electronegativity, which may enhance solubility and alter ionization (predicted pKa = 7.16) .

Pyrimidine Substitution Patterns

The 4,6-dimethylpyrimidine group is critical for mimicking natural substrates in enzymatic binding pockets, as seen in sulfonamide antibiotics . Analogs with 4-methylpyrimidine (CAS 868212-53-7) lose one methyl group, possibly diminishing electronic interactions crucial for activity .

Pharmacological and Crystallographic Considerations

  • Crystallography : Tools like SHELX and ORTEP-3 enable precise structural determination, aiding in understanding conformational preferences and intermolecular interactions.

Biological Activity

4-(dibutylsulfamoyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known by its CAS number 899361-99-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and specific mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H35N5O5S2C_{27}H_{35}N_{5}O_{5}S_{2} with a molecular weight of 573.7 g/mol. The structural complexity arises from the incorporation of dibutylsulfamoyl and pyrimidinyl groups, which contribute to its biological properties.

Structural Formula

ComponentDescription
Molecular FormulaC27H35N5O5S2C_{27}H_{35}N_{5}O_{5}S_{2}
Molecular Weight573.7 g/mol
CAS Number899361-99-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate sulfonamide chemistry and pyrimidine derivatives. For instance, the reaction pathways may include the formation of sulfonamide linkages and subsequent coupling reactions to achieve the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and others.
  • IC50 Values : The compound displayed IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating a moderate level of activity against cancer cells .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Carbonic Anhydrases : Similar compounds have been shown to inhibit human carbonic anhydrases (CA), particularly isoforms associated with tumor growth (e.g., hCA IX and XII). This inhibition can disrupt tumor microenvironmental pH regulation, leading to enhanced apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through intrinsic pathways, which may involve mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle disturbances, leading to G1 or G2/M phase arrest in sensitive cancer cell lines .

Study 1: Antitumor Efficacy

In a study published in PubMed, researchers synthesized a series of related compounds and evaluated their efficacy against a panel of cancer cell lines. The results demonstrated that certain derivatives exhibited selectivity for tumor-associated carbonic anhydrases over cytosolic forms, suggesting potential for targeted therapy .

Study 2: Molecular Docking Studies

Molecular docking simulations indicated that the compound binds effectively to the active sites of hCA IX and XII, supporting experimental findings regarding its inhibitory effects on these enzymes. The binding affinities were calculated using software tools like AutoDock Vina, showing promising results for further development as an anticancer agent .

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